molecular formula C25H22ClN5O3S B2510061 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893788-97-1

7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2510061
CAS No.: 893788-97-1
M. Wt: 507.99
InChI Key: SPCJZZXXVQDFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. The molecule features a chlorine substituent at position 7, a 3,4-dimethylbenzenesulfonyl group at position 3, and an N-(2-methoxy-5-methylphenyl) substituent at position 3. Its molecular formula is C₂₅H₂₂ClN₅O₃S, with a calculated molecular weight of 520.0 g/mol (estimated logP: ~4.2), suggesting moderate lipophilicity . The compound’s structural complexity arises from the integration of sulfonyl, methoxy, and chloro groups, which likely influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O3S/c1-14-5-10-22(34-4)20(11-14)27-23-19-13-17(26)7-9-21(19)31-24(28-23)25(29-30-31)35(32,33)18-8-6-15(2)16(3)12-18/h5-13H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCJZZXXVQDFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the chloro group, and the attachment of the dimethylbenzenesulfonyl and methoxyphenyl groups. Commonly used reagents and conditions for these reactions include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethylbenzenesulfonyl group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the methoxyphenyl group: Coupling reactions using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinazolines.

Scientific Research Applications

7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazoloquinazoline Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) logP* Key Structural Features
Target Compound 7-Cl, 3-(3,4-dimethylbenzenesulfonyl), 5-N-(2-methoxy-5-methylphenyl) C₂₅H₂₂ClN₅O₃S 520.0 ~4.2 Chloro enhances electrophilicity; dimethyl sulfonyl improves hydrophobic interactions
Analog 1 3-(Benzenesulfonyl), 5-N-(4-ethoxyphenyl) C₂₃H₂₀N₄O₃S 432.5 ~3.8 Lack of chloro and dimethyl groups reduces steric bulk; ethoxy increases solubility
Analog 2 Pyrazole-thiophene hybrid (non-triazoloquinazoline core) C₁₅H₁₄N₆O₂S 366.4 ~2.5 Distinct core with thiophene and pyrazole; lower molecular weight

*logP values are estimated using fragment-based methods.

Substituent Effects on Binding Affinity

  • Chloro at Position 7: The chlorine atom in the target compound likely enhances electron-withdrawing effects, polarizing the quinazoline core and improving interactions with charged residues in enzyme active sites.
  • 3,4-Dimethylbenzenesulfonyl vs. Benzenesulfonyl : The dimethyl substitution on the sulfonyl group in the target compound increases hydrophobicity, favoring interactions with aromatic residues (e.g., Phe, Tyr) in binding pockets. Analog 1’s unsubstituted benzenesulfonyl group may reduce such interactions, as evidenced by lower docking affinity scores in similar scaffolds .
  • N-Aryl Substituents : The 2-methoxy-5-methylphenyl group in the target compound introduces steric hindrance and lipophilicity compared to Analog 1’s 4-ethoxyphenyl group. The methoxy group may participate in hydrogen bonding, while the methyl group enhances membrane permeability .

Bioactivity Correlations

  • This suggests that triazoloquinazoline derivatives with optimized substituents could exhibit similar or enhanced antimicrobial profiles.
  • Enzyme Inhibition : Structural similarity networking () indicates that compounds sharing the Murcko scaffold and Tanimoto coefficients >0.5 often cluster into groups with comparable bioactivity. The target compound’s unique substituents may position it within a cluster of kinase inhibitors or DNA intercalators, though experimental validation is needed .

Physicochemical and ADMET Considerations

  • Solubility : The target compound’s methoxy and sulfonyl groups may improve aqueous solubility compared to Analog 1’s ethoxy group, which is more lipophilic. However, its high molecular weight (~520 g/mol) could limit bioavailability .
  • In contrast, Analog 1’s ethoxy group is susceptible to demethylation, a common metabolic pathway .

Biological Activity

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, highlighting its significance in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C24H22ClN5O3S
  • Molecular Weight : 493.97 g/mol
  • CAS Number : 904584-39-0

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
  • Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
  • Sulfonylation : Attachment of the dimethylbenzenesulfonyl group using sulfonyl chlorides in the presence of a base.
  • Final Assembly : Combining all components to yield the target compound.

Pharmacological Evaluation

Recent studies have demonstrated that compounds within the quinazoline-triazole class exhibit significant biological activities. For instance:

  • Acetylcholinesterase Inhibition : A library of quinazoline-triazole hybrids was synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds showed IC50 values ranging from 0.2 to 83.9 µM, indicating potential as dual binding site inhibitors on AChE .
CompoundIC50 (µM)Binding Site
8a0.2CAS & PAS
9a83.9CAS

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. For example, a related compound demonstrated significant anti-proliferative activity against various cancer cell lines and showed promise in targeting specific kinases involved in tumorigenesis .

Cell LineCompound 17 IC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to key enzymes or receptors, modulating their activity and influencing various signaling pathways.
  • Kinase Inhibition : It has been shown to inhibit several kinases that play critical roles in cell growth and differentiation, potentially disrupting aberrant signaling cascades associated with cancer .

Case Studies

  • Alzheimer's Disease Model : In a study assessing the efficacy of quinazoline-triazole hybrids as AChE inhibitors, several compounds were found to effectively reduce AChE activity in vitro and showed low cytotoxicity against neuronal cell lines .
  • Cancer Cell Line Screening : Quinazoline derivatives were screened against a panel of cancer cell lines using Differential Scanning Fluorimetry (DSF), revealing significant binding affinities to multiple kinases that could be targeted for therapeutic intervention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.